Superior Triple CK1 Isoform Inhibition: Comparative Biochemical IC50 Profiling Against PF-670462, D4476, and CK1-IN-1
MU1742 demonstrates equipotent, low-nanomolar inhibition of three CK1 isoforms (CK1α, CK1δ, CK1ε), a profile not matched by the comparators. The compound exhibits IC50 values of 6 nM (CK1δ), 7 nM (CK1α), and 28 nM (CK1ε) . In contrast, PF-670462, a widely used dual inhibitor, shows IC50 values of 14 nM (CK1δ) and 7.7 nM (CK1ε) but lacks significant CK1α activity . D4476 is approximately 20- to 50-fold less potent, with reported IC50 values of 167 nM (CK1δ) and 300 nM (CK1ε) [1][2]. CK1-IN-1, a more recent comparator, displays IC50 values of 15 nM (CK1δ) and 16 nM (CK1ε) but no reported CK1α inhibition . This quantitative difference establishes MU1742 as the sole compound among these comparators capable of potently and simultaneously targeting all three clinically relevant CK1 isoforms.
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CK1δ: 6 nM; CK1α: 7 nM; CK1ε: 28 nM |
| Comparator Or Baseline | PF-670462: CK1δ 14 nM, CK1ε 7.7 nM (CK1α not active); D4476: CK1δ 167 nM, CK1ε 300 nM; CK1-IN-1: CK1δ 15 nM, CK1ε 16 nM (CK1α not reported) |
| Quantified Difference | MU1742 exhibits 2.3-fold higher CK1δ potency vs PF-670462, ~28-fold higher CK1δ potency vs D4476, and 2.5-fold higher CK1δ potency vs CK1-IN-1. MU1742 is the only compound with sub-10 nM CK1α activity. |
| Conditions | In vitro kinase activity assays; Reaction Biology Corporation (RBC) or similar biochemical format; ATP concentration typically 10 μM or Km. |
Why This Matters
Procurement of MU1742 enables simultaneous potent inhibition of all three CK1 isoforms in a single experiment, eliminating the need for multiple inhibitor cocktails and reducing experimental variability.
- [1] PMC Table 4. IC50 data, cell-based activity and in vitro PK data for selected CK1δ inhibitors. PMC3783656. View Source
- [2] Sigma-Aldrich. Casein Kinase I Inhibitor, D4476 Product Datasheet. View Source
